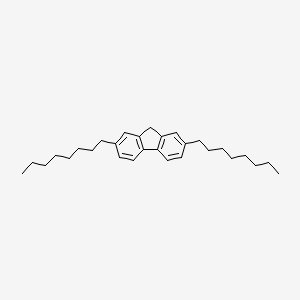
PA-6 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PA-6 dihydrochloride is a synthetic polymer derived from the condensation polymerization of adipic acid and hexamethylenediamine. It belongs to the family of polyamides, which are widely used in various industries due to their excellent mechanical properties, thermal stability, and chemical resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of PA-6 dihydrochloride typically involves the polymerization of caprolactam through a ring-opening polymerization process. This process can be carried out using either anionic or hydrolytic polymerization methods. In anionic polymerization, a catalyst such as sodium or potassium is used, while hydrolytic polymerization involves the use of water and an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs a continuous polymerization process. This method involves the polymerization of caprolactam in a reactor under controlled temperature and pressure conditions. The polymer is then extruded, cooled, and pelletized for further processing .
Análisis De Reacciones Químicas
Types of Reactions
PA-6 dihydrochloride undergoes various chemical reactions, including:
Oxidation: PA-6 can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in the polymer chain with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and halogenated derivatives of this compound. These products can be further processed to obtain materials with specific properties and applications .
Aplicaciones Científicas De Investigación
PA-6 dihydrochloride finds extensive applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various polyamide-based materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of fibers, films, and molded parts for automotive, electronics, and packaging industries .
Mecanismo De Acción
The mechanism of action of PA-6 dihydrochloride involves its interaction with various molecular targets and pathways. The polymer’s high tensile strength and thermal stability are attributed to the strong hydrogen bonding between the amide groups in the polymer chain. This hydrogen bonding also contributes to the polymer’s resistance to chemical degradation and its ability to maintain structural integrity under various environmental conditions .
Comparación Con Compuestos Similares
Similar Compounds
PA-6 dihydrochloride can be compared with other polyamides such as:
Polyamide 66 (PA66): Known for its higher melting point and tensile strength compared to PA-6.
Polyamide 11 (PA11): Derived from renewable sources and exhibits lower water absorption.
Polyamide 12 (PA12): Offers excellent chemical resistance and low moisture absorption .
Uniqueness
This compound is unique due to its balance of mechanical properties, thermal stability, and chemical resistance. It is easier to process compared to PA66 and offers better impact resistance and flexibility. it has higher water absorption, which can affect its dimensional stability .
Propiedades
IUPAC Name |
N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2.2ClH/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25;;/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFGUSVZSLUUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)









![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)
![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)

